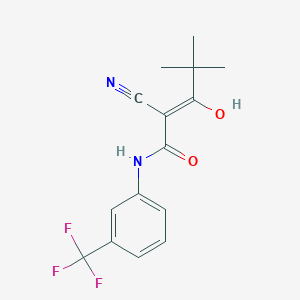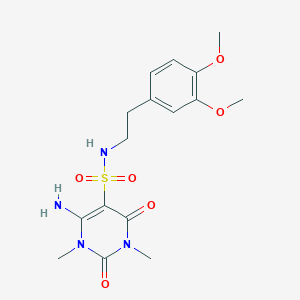
6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H22N4O6S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality 6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Insights and Synthetic Approaches
R22(8) motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Pyrimethamine and aminopyrimidine derivatives, including compounds structurally related to 6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, have been investigated for their crystal structures, demonstrating the presence of R22(8) motifs formed through hydrogen-bonded interactions between protonated pyrimidine rings and sulfonate or carboxylate groups. These studies provide insight into the potential molecular interactions and stabilization mechanisms of such compounds (Balasubramani, Muthiah, & Lynch, 2007).
Antibacterial Activity of Sulfonamide Derivatives : Sulfonamide derivatives, structurally related to the specified compound, have been synthesized and evaluated for their antibacterial activity. These compounds, such as thiocyanato-sulfonamides, have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, comparable to well-known antibacterial agents like sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Environmental Stability and Degradation Studies
- Sorption and Degradation of Sulfonamide Compounds : The environmental behavior, specifically sorption and degradation, of sulfonamide compounds on various soil colloids has been studied, shedding light on the environmental fate and stability of such chemicals. These studies help in understanding the mobility and persistence of sulfonamide-based herbicides in the environment (Pinna, Pusino, & Gessa, 2004).
Functional Group Analysis and Drug Design
- Role of the Sulfonamide Group in Drug Design : Comprehensive analyses have been conducted on the importance of the sulfonamide group in medicinal chemistry, illustrating its widespread use in a variety of marketed drugs. The sulfonamide group, often present in antibacterial compounds, acts as an isostere of the carboxylic acid group, playing a crucial role in the activity of these compounds. These insights are vital for understanding the structural requirements for the biological activity of sulfonamide-containing drugs (Kalgutkar, Jones, & Sawant, 2010).
properties
IUPAC Name |
4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O6S/c1-19-14(17)13(15(21)20(2)16(19)22)27(23,24)18-8-7-10-5-6-11(25-3)12(9-10)26-4/h5-6,9,18H,7-8,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKCRFXWQJSMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

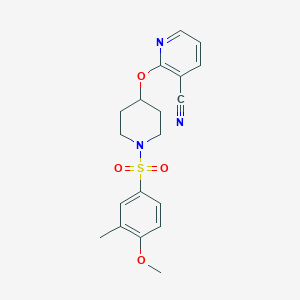
![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2971492.png)
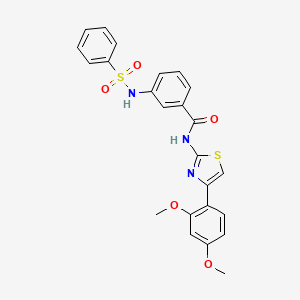
![N~4~-(3-chlorophenyl)-N~6~-(2-cyclohex-1-en-1-ylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971494.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)
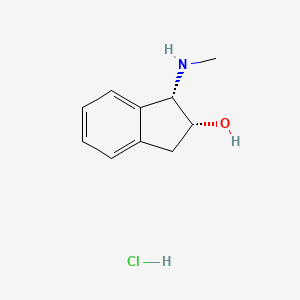
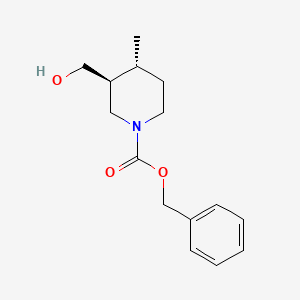

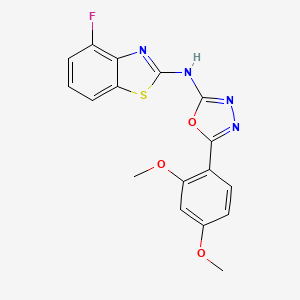
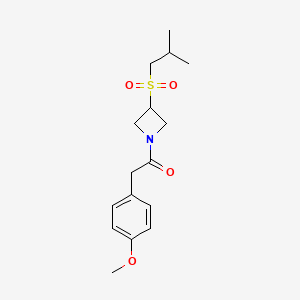
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)
![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971505.png)
